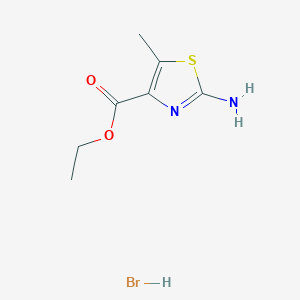

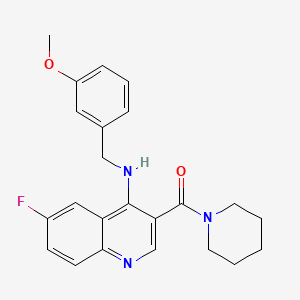

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

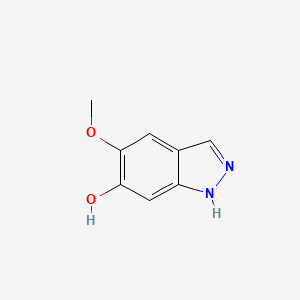

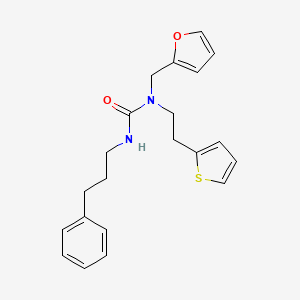

The compound "1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" is a urea derivative that incorporates both furan and thiophene moieties. Urea derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The furan and thiophene rings are heterocyclic compounds that are often used in pharmaceuticals due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of furan and thiophene-containing ureas, the synthesis might involve multi-component reactions or the coupling of preformed furan or thiophene intermediates with urea or its derivatives. For instance, the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea was achieved by coupling purified furfural with urea, which is a related approach that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The furan and thiophene rings add to the complexity of the molecule, potentially affecting its conformation and electronic distribution. The structure of related compounds has been confirmed using various spectroscopic techniques such as GC-MS, IR, NMR, and X-ray crystallography .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic addition reactions, or be used as building blocks in the synthesis of more complex molecules. The furan and thiophene rings can also undergo electrophilic aromatic substitution reactions, as demonstrated in the synthesis of 2,2'-bifurans and 2-(thiophen-2-yl)furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like "1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" are influenced by their molecular structure. The presence of heteroatoms in the furan and thiophene rings can result in increased polarity and potential for hydrogen bonding, which can affect solubility, melting point, and reactivity. The specific properties of the compound would need to be determined experimentally through techniques such as melting point analysis, solubility testing, and reactivity studies.

Relevant Case Studies

While there are no direct case studies on the compound , related urea derivatives have been studied for their biological activities. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been evaluated as acetylcholinesterase inhibitors, showing that the spacer length and substitution pattern are critical for activity . Additionally, 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been investigated as VEGFR-2 tyrosine kinase inhibitors, with certain derivatives demonstrating significant antiangiogenic effects . These studies highlight the potential of urea derivatives in drug discovery and development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Novel Pyridine and Naphthyridine Derivatives : A study focused on the dimerization reactions of certain malononitrile derivatives to afford pyridinylidene and naphthyridinylidene derivatives, highlighting the compound's role in synthesizing heterocyclic compounds with potential biological activities (Abdelrazek et al., 2010).

- Bioactivity Against Pathogens : Research on synthesizing 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrated its susceptibility to various pathogens, suggesting the chemical's utility in developing new antimicrobial agents (Donlawson et al., 2020).

- Decarboxylative Claisen Rearrangement Reactions : A study reported the successful use of furan-2-ylmethyl and other derivatives in decarboxylative Claisen rearrangement, yielding heteroaromatic products, which highlights the compound's potential in organic synthesis processes (Craig et al., 2005).

Biological and Medicinal Research

- Antiviral Properties : Research on thiophenoyl-, furoyl-, and pyrroylureas showed antiviral activity, indicating the broader scope of urea derivatives in antiviral drug development (O'sullivan & Wallis, 1975).

- Dye-Sensitized Solar Cells : Phenothiazine derivatives, including those with furan conjugated linkers, were synthesized for their use in dye-sensitized solar cells, demonstrating the compound's relevance in renewable energy technologies (Kim et al., 2011).

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-21(22-13-4-9-18-7-2-1-3-8-18)23(17-19-10-5-15-25-19)14-12-20-11-6-16-26-20/h1-3,5-8,10-11,15-16H,4,9,12-14,17H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMXPDVUZVQYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)